N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the pyrrolidine ring and the thiophene moiety. The final step usually involves the formation of the carboxamide linkage.
Benzofuran Core Synthesis: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Thiophene Moiety Addition: The thiophene group can be added through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Carboxamide Formation: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran, pyrrolidine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound may interact with various biological targets, making it a candidate for drug development.
Materials Science: Its electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide
- N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide
- N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide
Uniqueness
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(17-9-14-3-1-2-4-16(14)22-17)19-15-5-7-20(11-15)10-13-6-8-23-12-13/h1-4,6,8-9,12,15H,5,7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDCXGOUDHBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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